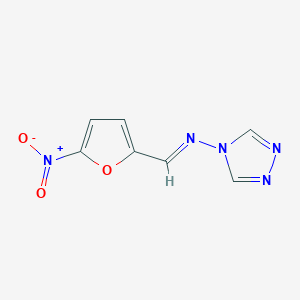
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, also known as CQAS, is a chemical compound that has been widely used in scientific research for its unique properties. CQAS is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood. It is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its unique properties. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of research is the development of new drugs based on the compound's anti-tumor and anti-bacterial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. In addition, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity. Overall, the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has the potential to lead to new insights into the biology of cells and the development of new drugs.
Conclusion
In conclusion, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, or 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. The compound has been synthesized and studied extensively for its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-bacterial research. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-chloroquinoline with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting product is purified and recrystallized to obtain 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells.
Propriétés
Nom du produit |
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate |
|---|---|
Formule moléculaire |
C17H13ClN2O4S |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-11(21)20-12-4-6-13(7-5-12)25(22,23)24-16-9-8-15(18)14-3-2-10-19-17(14)16/h2-10H,1H3,(H,20,21) |
Clé InChI |
AAJJJQPGWIENPK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



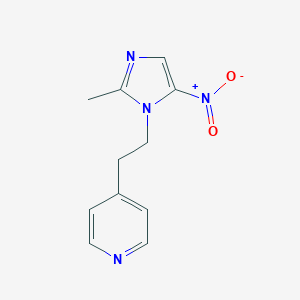



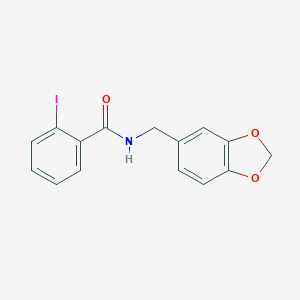

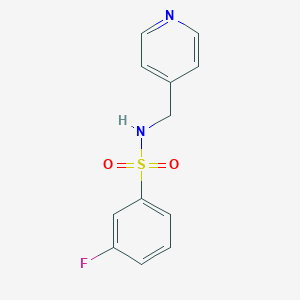

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
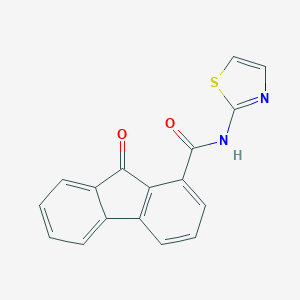
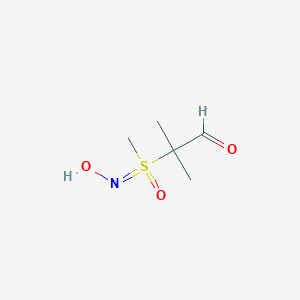

![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
